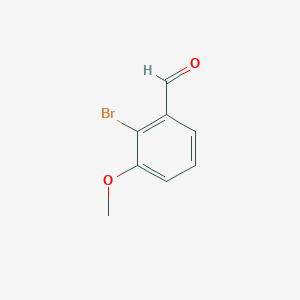

2-Bromo-3-methoxybenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELPUINOQGYPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473306 | |

| Record name | 2-Bromo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-18-0 | |

| Record name | 2-Bromo-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-methoxybenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of 2-Bromo-3-methoxybenzaldehyde, a pivotal aromatic building block in modern organic synthesis. We delve into its fundamental chemical and physical properties, offer a thorough spectroscopic characterization, and present a validated synthetic protocol. The guide further explores the compound's reactivity, focusing on synthetically valuable transformations such as palladium-catalyzed cross-coupling and reductive amination, which are central to the construction of complex molecular architectures. Designed for chemists in research and development, this document aims to be an authoritative resource, blending theoretical principles with practical, field-proven insights to facilitate the effective use of this versatile intermediate.

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's intrinsic properties is the foundation of its successful application. This section consolidates the essential physical and spectroscopic data for this compound.

Chemical and Physical Properties

The data presented below are critical for procedural design, including reaction setup, purification strategy, and safe storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 19665-06-8 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 65 - 69 °C | |

| Boiling Point | 286.7±20.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.558±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Spectroscopic Characterization

Spectroscopic data are indispensable for the verification of molecular structure and the assessment of sample purity. The following are the expected spectral characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

A sharp singlet for the aldehyde proton (-CHO) around δ 10.3 ppm.

-

Three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their coupling patterns (doublets, triplets) will be indicative of their relative positions.

-

A sharp singlet for the three methoxy protons (-OCH₃) at approximately δ 3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will display eight distinct signals:

-

The aldehyde carbonyl carbon will appear significantly downfield, near δ 189 ppm.

-

Signals for the six aromatic carbons will be observed in the δ 110-160 ppm range. This includes the carbon bearing the bromine (C-Br), which will be shifted relative to the others.

-

The methoxy carbon (-OCH₃) will produce a signal around δ 56 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected near 1700 cm⁻¹.

-

Weak C-H stretching bands for the aldehyde proton are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

-

A strong band corresponding to the aryl ether C-O stretch should appear in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak pattern due to the presence of bromine. Two peaks of nearly equal intensity will be observed for the molecular ion (M⁺ and M+2) at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the regioselective electrophilic bromination of 3-methoxybenzaldehyde.

Synthetic Rationale and Workflow

The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The aldehyde group (-CHO) is a deactivating group and a meta-director. The position C-2 is ortho to the activating methoxy group and meta to the deactivating aldehyde group, making it the most electronically favorable site for electrophilic attack.

Caption: Workflow for the synthesis and purification of this compound.

Self-Validating Experimental Protocol

This protocol describes a robust method for the synthesis of this compound. Each step is designed to ensure high yield, purity, and reproducibility.

Materials:

-

3-Methoxybenzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-methoxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This step is critical to control the reaction's exothermicity and prevent the formation of over-brominated byproducts.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes. Using NBS is preferable to liquid bromine (Br₂) as it is a solid that is easier to handle and provides a slow, controlled release of the electrophilic bromine species, enhancing regioselectivity.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). This in-process control is a self-validating step, ensuring the reaction is stopped at the optimal point to maximize yield.

-

Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing cold, saturated aqueous NaHCO₃ to neutralize any acidic byproducts. Then, add saturated aqueous Na₂S₂O₃ to quench any unreacted bromine and reduce it to bromide salts.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and then brine. The brine wash aids in breaking any emulsions and removing residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The separation of the product from non-polar impurities and polar byproducts like succinimide on silica gel validates its final purity.

-

Characterization: Confirm the identity and purity of the isolated white to light yellow solid using the spectroscopic methods outlined in Section 1.2.

Key Synthetic Transformations and Applications

The utility of this compound lies in the orthogonal reactivity of its functional groups, enabling sequential and diverse modifications.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The aryl bromide moiety serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile installation of various aryl, heteroaryl, or vinyl groups at the C-2 position, a critical transformation for building the core scaffolds of many pharmaceutical agents.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Reductive Amination: C-N Bond Formation

The aldehyde functional group is an ideal electrophile for reactions with amines. In a one-pot procedure, it can be converted to an imine and subsequently reduced in situ to form a C-N single bond. This method, known as reductive amination, is one of the most robust and widely used strategies for synthesizing substituted amines, a privileged functional group in medicinal chemistry.

General Protocol:

-

Dissolve this compound (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a solvent like methanol or 1,2-dichloroethane.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. This reagent is particularly effective as it is selective for the iminium ion intermediate over the starting aldehyde and is tolerant of a wide range of functional groups.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup to quench the reaction and purify the resulting secondary or tertiary amine, typically by column chromatography.

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. All handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid creating and inhaling dust. For comprehensive safety information, consult the material's Safety Data Sheet (SDS) before use.[2]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its distinct and orthogonally reactive functional groups. A solid understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables chemists to strategically incorporate this building block into complex synthetic routes. The robust protocols for its preparation and subsequent transformations provide a reliable foundation for its application in the discovery and development of novel chemical entities across the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to 2-Bromo-3-methoxybenzaldehyde (CAS: 10401-18-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxybenzaldehyde (CAS number 10401-18-0), a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on its isomers to provide a broader context for its potential properties, synthesis, and applications.

Physicochemical Properties

Quantitative data for this compound and its closely related isomers are summarized in the table below for comparative analysis. It is important to note the distinct properties of each isomer.

| Property | This compound | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| CAS Number | 10401-18-0[1][2] | 2973-58-2 | 5034-74-2 |

| Molecular Formula | C₈H₇BrO₂[1][2] | C₈H₇BrO₃ | C₈H₇BrO₃ |

| Molecular Weight | 215.04 g/mol [1] | 231.04 g/mol | 231.04 g/mol |

| Melting Point | 67-69 °C[3] | 202-207 °C | 125-127 °C |

| Boiling Point | Not available | Not available | Not available |

| Appearance | Solid[3] | Off-white solid | Solid |

| Purity | ≥98%[1] | 97% | 97% |

| SMILES | O=CC1=CC=CC(OC)=C1Br[1] | COc1ccc(C=O)c(Br)c1O | COc1cc(Br)cc(C=O)c1O |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of brominated benzaldehyde derivatives typically involves the electrophilic substitution of a substituted benzaldehyde with a bromine source. The choice of starting material and reaction conditions dictates the regioselectivity of the bromination.

Caption: A generalized workflow for the synthesis of brominated benzaldehydes.

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde[4]

This protocol details the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS).

-

Materials: 2,3-dimethoxybenzaldehyde, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Ice, Water.

-

Procedure:

-

Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in DMF (80 mL).

-

Add a solution of NBS (4.8 g, 27 mmol) in DMF (100 mL) dropwise over 30 minutes.

-

Stir the reaction mixture for 48 hours.

-

Pour the solution into a mixture of ice and water (500 mL).

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water to yield 6-bromo-2,3-dimethoxybenzaldehyde.

-

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde[4]

This two-step protocol involves the bromination of o-vanillin followed by methylation.

-

Step 1: Bromination of o-vanillin

-

Materials: o-vanillin, Sodium acetate, Glacial acetic acid, Bromine, Dichloromethane, 2% Na₂CO₃ solution, Water, MgSO₄.

-

Procedure:

-

To a mixture of o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), add a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL).

-

After 1 hour, remove the solvent under reduced pressure.

-

Wash the residue with water and extract with dichloromethane.

-

Wash the organic extract with 2% Na₂CO₃ solution and water, then dry over MgSO₄.

-

Evaporate the solvent to obtain a residue, which is then purified by chromatography to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

-

-

-

Step 2: Methylation

-

Materials: 5-bromo-2-hydroxy-3-methoxybenzaldehyde, K₂CO₃, Dry DMF, Methyl iodide, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), add methyl iodide (0.40 mL, 6.50 mmol).

-

Stir the mixture for 4 hours at room temperature.

-

Quench the reaction with water.

-

Extract the organic phase into diethyl ether and dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain 5-bromo-2,3-dimethoxybenzaldehyde.

-

-

Spectroscopic Data

Predicted Spectroscopic Data

| Data Type | Predicted Values for this compound |

| ¹H NMR | Expected signals for an aldehydic proton, a methoxy group, and aromatic protons. |

| ¹³C NMR | Expected signals for a carbonyl carbon, a methoxy carbon, and aromatic carbons, including two attached to heteroatoms (Br and O). |

| Mass Spectrometry | Molecular Ion Peak (M+) expected around m/z 214 and 216 due to the isotopic pattern of bromine. |

Example ¹³C NMR Data for a Related Compound

The following is the ¹³C NMR data for 3-methoxybenzaldehyde, the precursor to the target compound:

-

¹³C NMR (101 MHz, DMSO-d6) δ: 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[4]

Applications in Research and Drug Development

Brominated benzaldehydes are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. While specific applications for this compound are not well-documented, the applications of its isomers suggest potential areas of utility.

Role as a Synthetic Intermediate

Derivatives of brominated benzaldehydes are used in the synthesis of a variety of compounds. For instance, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde is a precursor for the synthesis of:

These applications highlight the utility of such scaffolds in accessing complex natural products.

Potential Biological Activity

The biological activities of related brominated phenols and benzaldehydes suggest that this compound could be a starting point for the development of novel therapeutic agents. Research on similar compounds has indicated potential antioxidant and anticancer activities.[6] Derivatives of natural bromophenols have been shown to ameliorate oxidative damage and induce apoptosis in cancer cells.[6]

Caption: A conceptual workflow for the development of drug candidates.

Safety and Handling

For this compound (CAS 10401-18-0), the following GHS hazard information has been reported:

-

Signal Word: Warning[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection)[3]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for various applications, including drug discovery. While specific experimental data for this compound is limited, information from its isomers provides valuable insights into its likely chemical properties and reactivity. Further research is warranted to fully characterize this compound and explore its utility in synthetic and medicinal chemistry.

References

2-Bromo-3-methoxybenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic route for 2-Bromo-3-methoxybenzaldehyde, a valuable intermediate in organic synthesis and drug discovery.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 g/mol |

| CAS Number | 10401-18-0 |

| IUPAC Name | This compound |

| SMILES | COC1=C(Br)C(=C)C=C1 |

Synthetic Protocol: Bromination of 3-Methoxybenzaldehyde

The synthesis of this compound can be achieved via the electrophilic bromination of 3-methoxybenzaldehyde (m-anisaldehyde). The methoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The regioselectivity of the bromination is therefore controlled by the interplay of these electronic effects. A general procedure, adapted from methodologies for similar aromatic brominations, is detailed below.

Materials:

-

3-Methoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice

-

Water

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde in dimethylformamide (DMF).

-

In a separate container, dissolve N-Bromosuccinimide (NBS) in DMF.

-

Slowly add the NBS solution to the 3-methoxybenzaldehyde solution dropwise at room temperature.

-

Allow the reaction mixture to stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice and water.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with water.

-

For further purification, the crude product can be dissolved in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-methoxybenzaldehyde.

Caption: Synthetic workflow for this compound.

Synthesis of 2-Bromo-3-methoxybenzaldehyde from 3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-3-methoxybenzaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 3-hydroxybenzaldehyde. The synthesis involves a two-step process: the regioselective bromination of the aromatic ring followed by the methylation of the hydroxyl group. This guide provides detailed experimental protocols, quantitative data, and safety information essential for the successful and safe execution of this synthetic route.

Synthetic Pathway Overview

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds through the intermediate 2-bromo-3-hydroxybenzaldehyde. The overall transformation is depicted below:

Caption: Overall synthetic route.

Step 1: Bromination of 3-hydroxybenzaldehyde

The initial step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. The regioselectivity of this reaction is crucial and is directed by the activating ortho-, para-directing hydroxyl group and the deactivating meta-directing formyl group. The protocol described here favors the formation of the desired 2-bromo-3-hydroxybenzaldehyde isomer.

Regioselectivity of Bromination

The hydroxyl group (-OH) is a strongly activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the formyl group (-CHO) is a deactivating, meta-director, withdrawing electron density from the ring. The directing effects of these two substituents on the possible positions for electrophilic attack are summarized below.

Caption: Directing effects in the bromination of 3-hydroxybenzaldehyde.

The reaction conditions outlined in the following protocol have been established to favor substitution at the C2 position, which is ortho to the strongly activating hydroxyl group.[1]

Experimental Protocol: Synthesis of 2-bromo-3-hydroxybenzaldehyde

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

3-hydroxybenzaldehyde

-

Iron powder

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in 40 mL of glacial acetic acid.[2]

-

Gently warm the suspension with stirring until a clear solution is formed.[1]

-

Cool the solution to room temperature.

-

Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[2]

-

After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature.[2]

-

Upon completion of the reaction, pour the mixture into ice water and extract with dichloromethane (3 x 50 mL).[2]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Recrystallize the crude product from dichloromethane to afford 2-bromo-3-hydroxybenzaldehyde.[2]

Quantitative Data: Bromination

| Parameter | Value | Reference |

| Yield | 28-44% | [2] |

| Appearance | Yellowish solid | [2] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H) | [2] |

Step 2: Methylation of 2-bromo-3-hydroxybenzaldehyde

The second step is the O-methylation of the phenolic hydroxyl group of 2-bromo-3-hydroxybenzaldehyde to yield the final product, this compound. A common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol followed by nucleophilic attack on a methylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the methylation of substituted phenols.[3]

Materials:

-

2-bromo-3-hydroxybenzaldehyde

-

Potassium carbonate (anhydrous)

-

Methyl iodide

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromo-3-hydroxybenzaldehyde (1.0 g, 4.97 mmol) in dry DMF (20 mL) in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (0.82 g, 5.97 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (0.89 g, 0.39 mL, 6.21 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (hexane/ethyl acetate) if necessary.

Quantitative and Spectroscopic Data: Methylation

| Parameter | Predicted Value |

| Appearance | Solid |

| ¹³C NMR | Predicted shifts include: δ ~190 (C=O), ~158 (C-OCH₃), ~115 (C-Br), aromatic signals between 110-140 ppm, and a methoxy signal around 56 ppm. |

| ¹H NMR | Predicted shifts include: δ ~10.3 (s, 1H, CHO), aromatic protons between 7.0-7.8 ppm, and a methoxy singlet around 3.9 ppm. |

| IR (cm⁻¹) | ~1690 (C=O stretch), ~1250 (C-O-C stretch), C-H aromatic and aliphatic stretches. |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₈H₇BrO₂. |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

Bromine:

-

Hazards: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns to skin and eyes and is toxic upon inhalation.

-

Handling: Always handle bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.[4] Have a neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of spills.

Methyl Iodide and Dimethyl Sulfate (as an alternative methylating agent):

-

Hazards: Both are highly toxic, carcinogenic, and volatile. They are readily absorbed through the skin and can cause severe health effects.

-

Handling: Handle these reagents with extreme caution in a fume hood. Use appropriate PPE, including double gloving (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat. Avoid inhalation and skin contact at all costs. Unused reagents should be quenched properly according to established laboratory procedures (e.g., with a solution of ammonia or sodium hydroxide).

General Precautions:

-

Conduct a thorough risk assessment before starting any chemical synthesis.

-

Be familiar with the location and use of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.

-

Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

References

- 1. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR [m.chemicalbook.com]

- 2. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 | CID 262336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Bromo-3-methoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-3-methoxybenzaldehyde (CAS No. 10401-18-0). The information detailed herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and quality control, offering a valuable resource for the identification and characterization of this compound.

Due to the limited availability of publicly accessible, citable experimental spectra for this compound, this guide presents a combination of predicted and expected spectroscopic data. The Nuclear Magnetic Resonance (NMR) data has been generated using reliable prediction software, while the Infrared (IR) spectroscopy data is based on the characteristic absorption frequencies of the constituent functional groups. The Mass Spectrometry (MS) data includes predicted fragmentation patterns.

Core Spectroscopic Data

The structural and key physical properties of this compound are summarized below:

| Property | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 g/mol |

| CAS Number | 10401-18-0 |

| IUPAC Name | This compound |

| SMILES | COC1=C(Br)C(C=O)=CC=C1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet of doublets (dd) | 1H | Aromatic proton |

| ~7.4 | Triplet (t) | 1H | Aromatic proton |

| ~7.2 | Doublet of doublets (dd) | 1H | Aromatic proton |

| ~3.9 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl (C=O) |

| ~158 | Aromatic carbon (C-O) |

| ~135 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon |

| ~118 | Aromatic carbon (C-Br) |

| ~115 | Aromatic carbon |

| ~56 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are as follows.[1][2]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 2950-2850 | C-H (Methoxy) | Stretch | Medium-Weak |

| 2850-2820 & 2750-2720 | C-H (Aldehyde) | Stretch (Fermi Resonance Doublet) | Medium-Weak |

| ~1700 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| 1600-1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch | Strong |

| Below 800 | C-Br | Stretch | Medium-Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic patterns for bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity).

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 214/216 | [C₈H₇BrO₂]⁺ | Molecular ion (M⁺) peak with characteristic bromine isotope pattern. |

| 213/215 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |

| 185/187 | [M-CHO]⁺ | Loss of the formyl radical. |

| 135 | [M-Br]⁺ | Loss of a bromine radical. |

| 107 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-methoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and an examination of the underlying principles governing its unique spectral features.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its utility as a building block for more complex molecules necessitates unambiguous structural confirmation, for which ¹H NMR spectroscopy is an indispensable tool.[1] The specific arrangement of the bromo, methoxy, and aldehyde substituents on the benzene ring creates a distinct electronic environment for each proton, resulting in a characteristic ¹H NMR spectrum. Understanding this spectrum not only confirms the compound's identity but also provides profound insights into the electronic effects of the individual functional groups.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and high-resolution ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of a this compound sample.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. Its deuterium atom is NMR-inactive at the proton frequency, thus avoiding large solvent peaks in the spectrum.

-

Sample Concentration : For a standard ¹H NMR experiment, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[2][3] This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity that could lead to line broadening.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Filtration : To ensure magnetic field homogeneity, it is crucial to remove any particulate matter by filtering the sample solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.[3]

NMR Data Acquisition

The data presented in this guide was obtained using a 200 MHz NMR spectrometer. The following is a generalized procedure for data acquisition:

-

Instrumentation : A 200 MHz Nuclear Magnetic Resonance spectrometer.

-

Sample Insertion : The NMR tube is carefully placed in a spinner turbine and inserted into the magnet.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters : Standard acquisition parameters for a ¹H NMR experiment are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Caption: Experimental workflow for ¹H NMR analysis.

¹H NMR Spectrum Analysis of this compound

The experimental ¹H NMR spectrum of this compound in CDCl₃ at 200 MHz exhibits five distinct signals.[4] A detailed assignment of these signals is presented below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 10.43 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) |

| 2 | 7.51 | Doublet of doublets (dd) | 7.5, 2.0 | 1H | Aromatic proton (H-6) |

| 3 | 7.38 | Triplet (t) | 7.8 | 1H | Aromatic proton (H-5) |

| 4 | 7.13 | Doublet of doublets (dd) | 7.2, 2.0 | 1H | Aromatic proton (H-4) |

| 5 | 3.95 | Singlet (s) | - | 3H | Methoxy protons (-OCH₃) |

Detailed Interpretation

Aldehyde Proton (δ 10.43): The singlet at 10.43 ppm is characteristic of an aldehydic proton. Its significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. The absence of coupling confirms that there are no adjacent protons within three bonds.

Aromatic Protons (δ 7.13 - 7.51): The three aromatic protons appear in the region of 7.13 to 7.51 ppm. Their specific chemical shifts and coupling patterns are a direct consequence of the electronic effects of the bromo, methoxy, and aldehyde substituents.

-

H-5 (δ 7.38, t, J = 7.8 Hz): This proton is coupled to both H-4 and H-6 with similar coupling constants, resulting in a triplet.

-

H-6 (δ 7.51, dd, J = 7.5, 2.0 Hz): This proton is ortho to the aldehyde group, which is electron-withdrawing, and meta to the electron-donating methoxy group. It is coupled to H-5 (ortho coupling, J ≈ 7.5 Hz) and H-4 (meta coupling, J ≈ 2.0 Hz), appearing as a doublet of doublets.

-

H-4 (δ 7.13, dd, J = 7.2, 2.0 Hz): This proton is ortho to the electron-donating methoxy group and meta to both the electron-withdrawing bromo and aldehyde groups. The shielding effect of the methoxy group results in its upfield shift relative to the other aromatic protons. It exhibits coupling to H-5 (ortho coupling, J ≈ 7.2 Hz) and H-6 (para coupling, J ≈ 2.0 Hz), leading to a doublet of doublets.

Methoxy Protons (δ 3.95): The singlet at 3.95 ppm, integrating to three protons, is assigned to the protons of the methoxy group. The absence of coupling is expected as they are not adjacent to any other protons.

Caption: Spin-spin coupling in the aromatic region.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed picture of its molecular structure. The chemical shifts of the aldehyde and aromatic protons are significantly influenced by the electronic properties of the substituents. The aldehyde proton is strongly deshielded, appearing at a characteristic downfield position. The interplay of the electron-withdrawing bromo and aldehyde groups and the electron-donating methoxy group dictates the chemical shifts of the aromatic protons. The observed coupling patterns are consistent with the substitution pattern, allowing for the unambiguous assignment of each proton. This in-depth analysis serves as a valuable reference for researchers working with this and structurally related compounds.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-methoxybenzaldehyde. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted ¹³C NMR dataset derived from spectral data of structurally similar compounds and established chemical shift principles. This document also includes a detailed, generalized experimental protocol for acquiring ¹³C NMR spectra of aromatic aldehydes and a logical workflow for spectral assignment.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, the substituents on the benzene ring—a bromine atom, a methoxy group, and an aldehyde group—each exert a distinct influence on the chemical shifts of the aromatic carbons. The aldehyde carbon and the methoxy carbon will also have characteristic chemical shifts.

The predicted chemical shifts are based on the analysis of related compounds, including 2-bromobenzaldehyde, 3-methoxybenzaldehyde, and general substituent effects on a benzene ring.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Aldehyde) | ~191 | The aldehyde carbonyl carbon is highly deshielded and typically appears in this region.[2][3] |

| C1 | ~135 | Attached to the aldehyde group, its chemical shift is influenced by the electron-withdrawing nature of the carbonyl. |

| C2 | ~127 | Directly bonded to the bromine atom, which causes a downfield shift. |

| C3 | ~158 | Attached to the electron-donating methoxy group, resulting in a significant downfield shift. |

| C4 | ~115 | Para to the bromine and ortho to the methoxy group, experiencing shielding effects. |

| C5 | ~130 | Meta to both the bromine and aldehyde group, and para to the methoxy group. |

| C6 | ~118 | Ortho to the aldehyde group, experiencing its electron-withdrawing effect. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy group attached to an aromatic ring.[1] |

Disclaimer: These are computationally predicted and empirically estimated values and may differ from experimental results.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard procedure for acquiring a ¹³C NMR spectrum of an aromatic aldehyde such as this compound.[4][5]

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to prevent spectral interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic aldehydes.[1][4]

-

Concentration: A concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a standard ¹³C NMR experiment.[4]

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern NMR spectrometer.

-

Instrument Initialization: Insert the prepared NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field across the sample.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled ¹³C pulse sequence.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[2]

-

-

Data Acquisition: Start the acquisition process.

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the ¹³C NMR analysis and the substituent effects on the benzene ring.

Caption: Experimental workflow for ¹³C NMR analysis.

Caption: Logical relationship of substituent effects on chemical shifts.

References

- 1. rsc.org [rsc.org]

- 2. careerendeavour.com [careerendeavour.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Bromo-3-methoxybenzaldehyde (C₈H₇BrO₂). The document outlines a standard experimental protocol for acquiring a mass spectrum, presents the predicted key mass spectral data, and illustrates the probable fragmentation pathways. This information is crucial for the identification and characterization of this compound in various research and development settings.

Molecular and Spectrometric Properties

This compound is a substituted aromatic aldehyde with a molecular weight that reflects the isotopic distribution of bromine. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments in the mass spectrum.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Monoisotopic Mass ([M]⁺• with ⁷⁹Br) | 213.9629 Da |

| Monoisotopic Mass ([M+2]⁺• with ⁸¹Br) | 215.9609 Da |

| Predicted XlogP | 1.9 |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining the mass spectrum of this compound involves gas chromatography coupled with mass spectrometry (GC-MS) or direct insertion probe analysis. The following outlines a typical EI-MS protocol.

Instrumentation:

-

Mass Spectrometer: Agilent 5975C Mass Spectrometer or equivalent.

-

Ionization Source: Electron Ionization (EI)

-

Inlet System: Direct Insertion Probe or Gas Chromatograph

Experimental Parameters:

| Parameter | Setting |

|---|---|

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Speed | 1562 u/s |

| Sample Introduction | Direct insertion probe; sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) and applied to the probe. |

This protocol is based on methodologies used for similar aromatic aldehydes and ensures efficient ionization and fragmentation for structural elucidation.[1]

Predicted Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak cluster and several key fragment ions. The presence of the bromine atom will result in doublet peaks (at m/z and m/z+2) for all bromine-containing ions.

Table of Predicted Major Ions:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|---|

| 214 | 216 | [C₈H₇BrO₂]⁺• | (Molecular Ion) |

| 213 | 215 | [C₈H₆BrO₂]⁺ | H• |

| 199 | 201 | [C₇H₄BrO₂]⁺ | •CH₃ |

| 185 | 187 | [C₇H₆BrO]⁺ | •CHO |

| 171 | 173 | [C₆H₄BrO]⁺ | •CH₃, CO |

| 135 | - | [C₈H₇O₂]⁺ | •Br |

| 107 | - | [C₇H₇O]⁺ | •Br, CO |

Analysis of Fragmentation:

The fragmentation of this compound under electron ionization is expected to proceed through several competing pathways initiated by the removal of an electron to form the molecular ion [M]⁺•.

-

Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable [M-1]⁺ ion at m/z 213/215.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the methoxy substituent results in the formation of an ion at m/z 199/201. This is a common pathway for methoxylated aromatic compounds.

-

Loss of a Formyl Radical (•CHO): The loss of the entire aldehyde group as a formyl radical is another characteristic fragmentation, producing an ion at m/z 185/187.

-

Sequential Loss of •CH₃ and CO: Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide, a typical fragmentation for phenolic-like structures, to yield an ion at m/z 171/173.

-

Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond results in the loss of a bromine radical, leading to a bromine-free fragment at m/z 135.

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized using a directed graph.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of a purified sample is straightforward.

Caption: General workflow for the mass spectrometric analysis of the target compound.

References

Infrared (IR) spectrum of 2-Bromo-3-methoxybenzaldehyde

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-3-methoxybenzaldehyde

This technical guide offers a comprehensive analysis of the infrared (IR) spectrum of this compound. Prepared for researchers, scientists, and professionals in drug development, this document details the predicted vibrational frequencies, outlines a standard experimental protocol for spectral acquisition, and provides a logical workflow for spectral analysis. The information is critical for the identification, characterization, and quality control of this compound.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3080-3010 | C-H (Aromatic) | Stretch | Medium to Weak |

| ~2970-2850 | C-H (Methyl) | Asymmetric & Symmetric Stretch | Medium to Weak |

| ~2840 & ~2740 | C-H (Aldehyde) | Stretch (Fermi Resonance Doublet) | Weak to Medium |

| ~1705-1685 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| ~1600-1450 | C=C (Aromatic) | Ring Stretch | Medium to Strong (multiple bands) |

| ~1270-1230 | C-O-C (Aryl Ether) | Asymmetric Stretch | Strong |

| ~1050-1020 | C-O-C (Aryl Ether) | Symmetric Stretch | Medium |

| Below 800 | C-Br | Stretch | Medium to Strong |

Note: The precise positions of absorption bands can be influenced by the sample's physical state and the measurement technique.

Detailed Spectral Analysis

The structure of this compound contains several key functional groups that give rise to a characteristic IR spectrum:

-

Aldehyde Group : The most prominent feature in the spectrum is the strong carbonyl (C=O) stretching band. Because the aldehyde is conjugated to the aromatic ring, this absorption is expected to appear at a lower wavenumber, typically between 1705-1685 cm⁻¹.[1][2] Another diagnostic feature is the aldehyde C-H stretch, which usually appears as a pair of weak to medium bands (a Fermi doublet) around 2840 cm⁻¹ and 2740 cm⁻¹.[1][2]

-

Aromatic Ring : The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹.[3] The substitution pattern on the ring will also generate characteristic C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).

-

Methoxy Group : The aryl-alkyl ether linkage (Ar-O-CH₃) is characterized by a strong, distinct asymmetric C-O-C stretching band, expected around 1270-1230 cm⁻¹. A corresponding symmetric stretch of medium intensity is anticipated near 1050-1020 cm⁻¹. The methyl (CH₃) group will show C-H stretching absorptions just below 3000 cm⁻¹.

-

Bromo Substituent : The carbon-bromine (C-Br) bond has a stretching vibration that is typically found in the low-frequency fingerprint region, generally below 800 cm⁻¹.[4]

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FT-IR) spectroscopy is the most common and efficient method for analyzing solid and liquid samples with minimal preparation.[5][6][7]

Objective: To obtain a high-quality infrared spectrum of this compound.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).

-

Sample of this compound.

-

Spatula.

-

Cleaning solvent (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Power on the FT-IR spectrometer and allow it to stabilize according to the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is immaculately clean. Use a lint-free wipe with isopropanol to clean the crystal surface and allow it to dry completely.

-

Acquire a background spectrum.[4] This scan measures the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. To achieve a high signal-to-noise ratio, typically 16 to 32 scans are co-added. The spectrum is usually recorded over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

-

Perform baseline correction and any other necessary software-based corrections (e.g., ATR correction) to improve the quality of the spectrum.

-

-

Cleaning:

-

Retract the pressure arm, remove the bulk of the sample with a spatula, and clean the ATR crystal surface thoroughly with a solvent-moistened, lint-free wipe.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow involved in the analysis of an unknown compound using FT-IR spectroscopy, from initial sample handling to final structural confirmation.

Caption: Workflow for FT-IR spectral analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. mt.com [mt.com]

- 7. edinst.com [edinst.com]

- 8. drawellanalytical.com [drawellanalytical.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Bromo-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its utility as a versatile building block for more complex molecules stems from the specific arrangement of its functional groups—bromo, methoxy, and aldehyde—on the benzene ring. Understanding the three-dimensional structure and intermolecular interactions of this compound in the solid state is paramount for predicting its reactivity, polymorphism, and ultimately, its role in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailing its synthesis, crystallographic analysis, and the non-covalent interactions that govern its supramolecular assembly. Drawing upon established methodologies and data from closely related structures, this document offers field-proven insights into the structural elucidation of this important synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted benzaldehydes are fundamental precursors in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules. The strategic placement of bromo and methoxy groups on the aromatic ring, as seen in this compound, provides multiple avenues for chemical modification. The bromine atom can participate in cross-coupling reactions, while the aldehyde group is a gateway for the formation of imines, alcohols, and other functional moieties. The methoxy group, in turn, influences the electronic properties of the ring and can be involved in crucial hydrogen bonding interactions within biological targets.

Derivatives of bromo-benzaldehydes have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents.[1] A thorough understanding of the crystal structure of key intermediates like this compound provides a solid foundation for structure-based drug design, enabling the rational development of new chemical entities with improved efficacy and selectivity.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound can be achieved through the bromination of 3-methoxybenzaldehyde. A common and effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent in a suitable solvent such as dimethylformamide (DMF). This approach offers good regioselectivity, favoring bromination at the position ortho to the activating methoxy group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-methoxybenzaldehyde (1 equivalent) in DMF, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound is a widely used technique.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent, such as a mixture of dichloromethane and hexane.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them for subsequent X-ray diffraction analysis.

The choice of solvent is crucial and may require screening of several options to find the optimal conditions for crystal growth.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Refinement Workflow

The process of determining a crystal structure involves several key steps, from data collection to structure solution and refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data

While a specific experimental crystal structure for this compound is not publicly available, the following table presents expected crystallographic parameters based on analyses of similar bromo-substituted benzaldehyde derivatives.[2][3][4]

| Parameter | Expected Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| a (Å) | 7.0 - 17.0 |

| b (Å) | 14.0 - 17.0 |

| c (Å) | 6.0 - 12.0 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 650 - 1700 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.6 - 2.2 |

Molecular and Supramolecular Structure

Molecular Geometry

The molecular structure of this compound is expected to be largely planar, with the aldehyde and methoxy groups lying in or close to the plane of the benzene ring. Minor deviations from planarity may occur due to steric hindrance between the adjacent bromo and aldehyde/methoxy groups.

Caption: Predicted Molecular Structure of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions. While lacking strong hydrogen bond donors, the molecule can participate in several types of non-covalent interactions that stabilize the crystal lattice. These interactions can include:

-

C-H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms can act as hydrogen bond acceptors for aromatic C-H donors from neighboring molecules.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can interact with nucleophilic atoms like the oxygen of the aldehyde or methoxy group.

-

π-π Stacking: The aromatic rings of adjacent molecules may engage in offset face-to-face π-stacking interactions.

The interplay of these weak forces dictates the overall supramolecular architecture, influencing the physical properties of the crystalline material.

Caption: Hypothetical Intermolecular Interactions in the Crystal Lattice.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10.3 ppm), the aromatic protons (in the range of 6.9-7.5 ppm), and the methoxy protons (a singlet around 3.9 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (around 190 ppm), the aromatic carbons (110-160 ppm), and the methoxy carbon (around 56 ppm).[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group (around 1685 cm⁻¹), as well as C-O stretching vibrations for the methoxy group and C-Br stretching.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (215.05 g/mol ). The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) in the mass spectrum.

Conclusion and Future Directions

This technical guide has outlined the synthesis, crystallographic analysis, and spectroscopic characterization of this compound. While a definitive experimental crystal structure is yet to be reported in the public domain, this guide provides a robust framework for its determination and interpretation based on established principles and data from analogous compounds.

The structural insights presented herein are valuable for chemists and pharmacologists working on the development of novel therapeutics. Future work should focus on obtaining high-quality single crystals of this compound to experimentally validate the predicted structural features. A detailed understanding of its solid-state properties will undoubtedly facilitate its application as a key building block in the synthesis of next-generation drug candidates.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Bromo-3-methoxybenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding the electronic and steric influences on its aldehyde group is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing new molecular entities. This document consolidates theoretical principles with practical experimental considerations, offering detailed methodologies for key transformations and providing a framework for further investigation.

Introduction: The Chemical Landscape of this compound

This compound is a disubstituted aromatic aldehyde featuring a bromine atom and a methoxy group on the benzene ring. The interplay of these substituents with the aldehyde functionality dictates its chemical behavior. The aldehyde group, a primary site for nucleophilic attack, is influenced by the inductive and resonance effects of the bromo and methoxy substituents, as well as steric hindrance. This guide will delve into these factors to provide a clear understanding of the molecule's reactivity profile.

Theoretical Framework for Reactivity

The reactivity of the aldehyde group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the substituents on the aromatic ring.[1][2][3]

-

Aldehyde Group (-CHO): The aldehyde group itself is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This inherent property makes the carbonyl carbon electrophilic and susceptible to nucleophilic addition.[1]

-

Bromo Group (-Br): Located at the ortho position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[1] Its primary influence is deactivating the ring towards electrophilic substitution but increasing the electrophilicity of the carbonyl carbon.

-

Methoxy Group (-OCH₃): Positioned meta to the aldehyde, the methoxy group has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the meta position, its resonance effect on the aldehyde group is minimal, with the inductive effect being more pronounced.[4][5][6][7][8]

The combination of an ortho-bromo and a meta-methoxy group leads to a complex electronic environment that modulates the reactivity of the aldehyde group. The strong electron-withdrawing nature of the bromine at the ortho position is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2]

Quantitative Data and Comparative Analysis

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |

| p-NO₂ | Wittig Reaction | 14.7 |

| m-NO₂ | Wittig Reaction | 10.5 |

| p-Cl | Wittig Reaction | 2.75 |

| H | Wittig Reaction | 1.00 |

| p-CH₃ | Wittig Reaction | 0.45 |

| p-OCH₃ | Wittig Reaction | 0.23 |

Data extrapolated from a comparative guide on substituted benzaldehydes.[2]

Based on the electronic effects of the bromo and methoxy groups in this compound, it is anticipated that its reactivity in nucleophilic addition reactions, such as the Wittig reaction, would be enhanced compared to unsubstituted benzaldehyde. The ortho-bromo group, being strongly electron-withdrawing, will significantly increase the partial positive charge on the carbonyl carbon.

Key Reactions and Experimental Protocols

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed experimental protocols for two fundamental reactions: the Wittig reaction and the Knoevenagel condensation. These protocols are based on general procedures for substituted benzaldehydes and can be adapted for the specific substrate.[9][10][11][12][13][14][15]

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[9][10][12] In the case of this compound, this reaction can be employed to synthesize substituted stilbene derivatives, which are of interest in materials science and medicinal chemistry.[9][16][17][18][19]

Experimental Protocol:

-

Materials: this compound, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), and appropriate workup and purification reagents.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

-

Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst.[13][14][15]

Experimental Protocol:

-